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molecular formula C9H10N2O3 B1296022 N-(1,3-benzodioxol-5-ylmethyl)urea CAS No. 65609-28-1

N-(1,3-benzodioxol-5-ylmethyl)urea

Cat. No. B1296022
M. Wt: 194.19 g/mol
InChI Key: HDXQGGUSJKXTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248746B1

Procedure details

61.5 ml of 5N HCl was added within 30 minutes to a stirred emulsion of 38.51 ml (300 mM) of 97% piperonylamine and 20.40 g of sodium cyanate in 500 ml of water. After stirring overnight the foamy solid is collected, dried, suspended in 500 ml of ether and collected again: 52.57 g (90.2%) of urea with a melting point of 183-84° C.
Name
Quantity
61.5 mL
Type
reactant
Reaction Step One
Quantity
38.51 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH2:12])[C:3]1[CH:11]=[CH:10][C:9]2[O:8][CH2:7][O:6][C:5]=2[CH:4]=1.[O-:13][C:14]#[N:15].[Na+]>O>[CH2:7]1[O:8][C:9]2[CH:10]=[CH:11][C:3]([CH2:2][NH:12][C:14]([NH2:15])=[O:13])=[CH:4][C:5]=2[O:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
61.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
38.51 mL
Type
reactant
Smiles
C(C1=CC=2OCOC2C=C1)N
Name
sodium cyanate
Quantity
20.4 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the foamy solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
collected again

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1OC=2C=C(CNC(=O)N)C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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